![molecular formula C12H20N2O2 B2881506 N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide CAS No. 2094685-99-9](/img/structure/B2881506.png)
N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide, also known as NPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The mechanism of action of N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide involves the modulation of various signaling pathways in the body. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to an increase in its levels in the brain. This can improve cognitive function and memory. N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide has also been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide has been found to have various biochemical and physiological effects in the body. It has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide has also been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide in lab experiments is its high potency and selectivity, making it an ideal candidate for drug development. However, one of the limitations is its relatively low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research and development of N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide. One direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis and stroke. Another direction is to develop more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its neuroprotective and anti-inflammatory properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide is a synthetic compound that can be prepared by a multi-step process involving the reaction of piperidine with oxirane, followed by the addition of prop-2-enamide. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has been found to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for drug development.
properties
IUPAC Name |
N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-12(15)13-10-3-6-14(7-4-10)11-5-8-16-9-11/h2,10-11H,1,3-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOJDGBSZVURLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

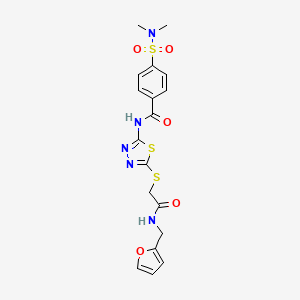

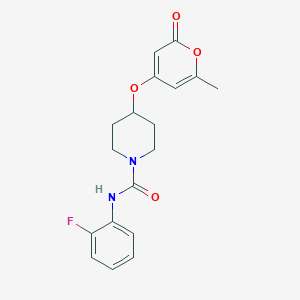

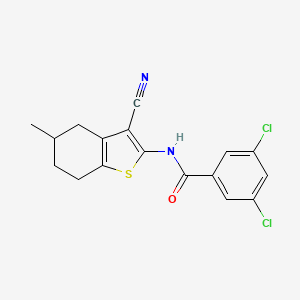
![1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2881433.png)
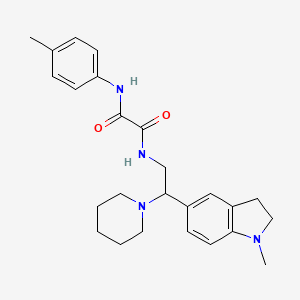
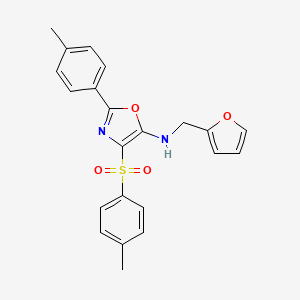
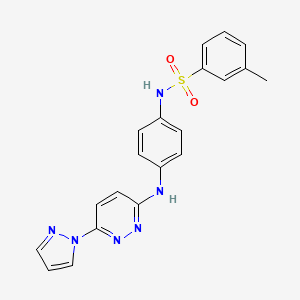
![2-((2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2881437.png)
![ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2881438.png)


![(1S,6S)-7-(2-Ethenylsulfonylethyl)-6-methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2881446.png)